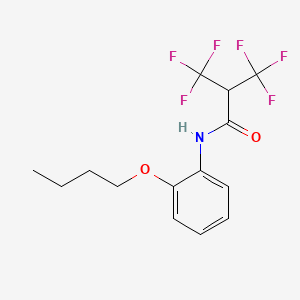![molecular formula C11H17Cl2NO B5310591 2-[(2-chlorobenzyl)amino]-2-methyl-1-propanol hydrochloride CAS No. 1050076-26-0](/img/structure/B5310591.png)
2-[(2-chlorobenzyl)amino]-2-methyl-1-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chlorobenzyl)amino]-2-methyl-1-propanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CBAM and has been found to exhibit promising properties as an anti-cancer agent, as well as a potential treatment for neurological disorders.
作用機序
The mechanism of action of CBAM involves the inhibition of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is involved in the biosynthesis of cholesterol. CBAM inhibits HMG-CoA reductase by binding to the enzyme's active site, thereby preventing the conversion of HMG-CoA to mevalonate, a precursor for cholesterol synthesis. This inhibition of HMG-CoA reductase leads to a decrease in cholesterol levels in the cell, which has been linked to the anti-cancer properties of CBAM.
Biochemical and Physiological Effects
CBAM has been found to have significant effects on various biochemical and physiological processes in the body. Studies have shown that CBAM can induce cell cycle arrest, inhibit angiogenesis, and reduce inflammation. Additionally, CBAM has been found to have neuroprotective effects, making it a potential treatment option for neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of CBAM in lab experiments is its specificity for HMG-CoA reductase, which makes it a valuable tool for studying the role of cholesterol in various cellular processes. However, one limitation of CBAM is its potential toxicity, which must be taken into consideration when designing experiments.
将来の方向性
The potential therapeutic applications of CBAM are vast, and there are numerous future directions for research in this area. One potential avenue is the development of CBAM-based therapies for cancer treatment, either as a standalone treatment or in combination with other anti-cancer agents. Additionally, further research is needed to fully understand the neuroprotective effects of CBAM and its potential as a treatment for neurological disorders. Finally, the development of CBAM analogs with improved efficacy and reduced toxicity is an area of ongoing research.
合成法
The synthesis of CBAM involves the reaction of 2-chlorobenzylamine with 2-methyl-1-propanol in the presence of hydrochloric acid. The resulting product is then purified using a series of recrystallization steps to obtain the desired compound.
科学的研究の応用
CBAM has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that CBAM has significant anti-cancer properties and can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. Additionally, CBAM has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
特性
IUPAC Name |
2-[(2-chlorophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-11(2,8-14)13-7-9-5-3-4-6-10(9)12;/h3-6,13-14H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOFMHJKFVDUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=CC=C1Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1050076-26-0 |
Source


|
| Record name | 1-Propanol, 2-[[(2-chlorophenyl)methyl]amino]-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050076-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-methylphenyl)urea](/img/structure/B5310509.png)
![6-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(3-pyridin-2-ylpropyl)nicotinamide](/img/structure/B5310514.png)
![6-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-2-pyridinecarbonitrile](/img/structure/B5310531.png)
![5-{3-methoxy-2-[3-(2-methylphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5310538.png)
![(1-{[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-1,2-dimethylpropyl)amine](/img/structure/B5310553.png)


![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B5310575.png)
![3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B5310579.png)
![N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide](/img/structure/B5310594.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5310602.png)
![methyl 2-[(2-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate](/img/structure/B5310611.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-(2-methyl-3-furoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5310615.png)
![2-[(4-sec-butylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5310621.png)